molecular formula C17H20N2O3S B5787329 N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B5787329
M. Wt: 332.4 g/mol
InChI Key: IBXXQFLGPOPLAB-UHFFFAOYSA-N
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Description

N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzamide family of compounds and is commonly referred to as BAY 43-9006.

Mechanism of Action

The mechanism of action of N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide involves the inhibition of several kinases, including Raf kinase and receptor tyrosine kinases. By inhibiting these kinases, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide disrupts the signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is that it may have off-target effects on other kinases, which could lead to unintended consequences.

Future Directions

There are several potential future directions for N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide research. One direction is the development of more potent and selective inhibitors of Raf kinase and receptor tyrosine kinases. Additionally, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide may have applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a promising compound with potential applications in cancer treatment and other areas. Its specificity for certain kinases and ability to disrupt critical signaling pathways make it a valuable tool for researchers. Further research is needed to fully understand the potential of this compound and its future applications.

Synthesis Methods

N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is followed by the reaction of 4-chlorobenzoyl chloride with N-methyl-N-(2-methylphenyl)amine to form N-methyl-4-[(2-methylbenzyl)amino]benzamide. The final step involves the reaction of N-methyl-4-[(2-methylbenzyl)amino]benzamide with methylsulfonyl chloride to form N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide.

Scientific Research Applications

N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf kinase and receptor tyrosine kinases, which play a critical role in cancer cell growth and survival. As a result, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been investigated as a potential therapeutic agent for various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.

properties

IUPAC Name

N-methyl-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-6-4-5-7-15(13)12-19(23(3,21)22)16-10-8-14(9-11-16)17(20)18-2/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXXQFLGPOPLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

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